molecular formula C11H12FN3 B1490584 (2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine CAS No. 1339173-74-8

(2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine

Cat. No. B1490584
CAS RN: 1339173-74-8
M. Wt: 205.23 g/mol
InChI Key: PDJMMODDYWRICP-UHFFFAOYSA-N
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Description

2-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine (FMPPM) is a pyrazole-based compound that has a wide range of applications in scientific research. FMPPM has a unique chemical structure that makes it suitable for a variety of applications, such as in drug development, chemical synthesis, and in the study of biological processes. This article will provide an overview of FMPPM, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, like the one , have been known to exhibit antibacterial and antifungal properties. They can be synthesized and tested against a range of microbial strains to determine their efficacy in inhibiting growth or killing the pathogens . This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance.

Anticancer Research

Compounds containing the imidazole ring have shown promise in anticancer research. They can be designed to target specific cancer cells without harming normal cells, offering a potential pathway for the development of novel chemotherapeutic agents . The research could focus on synthesizing derivatives and evaluating their effectiveness in various cancer models.

Anti-inflammatory Agents

The pyrazole moiety is known for its anti-inflammatory properties. Researchers can explore the compound as a potential anti-inflammatory agent, which could lead to the development of new medications for treating conditions like arthritis and other inflammatory diseases .

Antitubercular Agents

Given the ongoing challenge of tuberculosis, there is a continuous need for new antitubercular drugs. Imidazole-containing compounds have been evaluated for their antitubercular activity, and this compound could be a candidate for further exploration in this field .

Antiviral Applications

Imidazole derivatives have also been explored for their antiviral activities. This compound could be investigated for its potential to inhibit viral replication or to act as a protease inhibitor, which is a common strategy in antiviral drug design .

Antimalarial and Antileishmanial Activities

Research into antimalarial and antileishmanial activities of compounds like “(2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine” is of significant importance due to the prevalence of these diseases in tropical regions. Molecular docking studies can be conducted to assess the binding affinity of the compound to relevant biological targets .

Mechanism of Action

properties

IUPAC Name

[2-fluoro-4-(2-methylpyrazol-3-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-15-11(4-5-14-15)8-2-3-9(7-13)10(12)6-8/h2-6H,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJMMODDYWRICP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC(=C(C=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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